(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide is a complex organic compound that features a variety of functional groups, including benzodioxole, furan, and amide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole and furan derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, would be beneficial in minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with similar structural features, used in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with comparable functional groups, studied for its host-guest chemistry properties.
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C32H30N2O5 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C32H30N2O5/c1-22(2)24-12-14-26(15-13-24)33-32(36)31(25-7-4-3-5-8-25)34(20-27-9-6-18-37-27)30(35)17-11-23-10-16-28-29(19-23)39-21-38-28/h3-19,22,31H,20-21H2,1-2H3,(H,33,36)/b17-11+ |
InChI Key |
UHJUPGBWKAHPJF-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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